molecular formula C10H13NO B1370389 (S)-3-phenylmorpholine CAS No. 914299-79-9

(S)-3-phenylmorpholine

Cat. No.: B1370389
CAS No.: 914299-79-9
M. Wt: 163.22 g/mol
InChI Key: MHZXKVPCJBPNKI-SNVBAGLBSA-N
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Description

(S)-3-phenylmorpholine is a chiral compound belonging to the class of morpholine derivatives It features a morpholine ring substituted with a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-phenylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate chiral precursor, often derived from natural amino acids or other chiral sources.

    Cyclization: The chiral precursor undergoes cyclization to form the morpholine ring. This step may involve the use of reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

    Phenyl Substitution: The phenyl group is introduced at the third position of the morpholine ring through a nucleophilic substitution reaction. Common reagents for this step include phenyl lithium or phenyl magnesium bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: The synthetic route is scaled up using batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl or morpholine ring positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Phenyl lithium or phenyl magnesium bromide in an aprotic solvent.

Major Products:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-3-phenylmorpholine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-phenylmorpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

    ®-3-phenylmorpholine: The enantiomer of (S)-3-phenylmorpholine with similar chemical properties but different biological activity.

    4-phenylmorpholine: A structural isomer with the phenyl group at the fourth position.

    3-methylmorpholine: A derivative with a methyl group instead of a phenyl group.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets.

Properties

IUPAC Name

(3S)-3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXKVPCJBPNKI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628683
Record name (3S)-3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914299-79-9
Record name (3S)-3-Phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914299-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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